molecular formula C21H24N6O2 B10876593 3-{8,9-dimethyl-2-[({[(1Z)-1-phenylethylidene]amino}oxy)methyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol

3-{8,9-dimethyl-2-[({[(1Z)-1-phenylethylidene]amino}oxy)methyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol

Cat. No.: B10876593
M. Wt: 392.5 g/mol
InChI Key: SETPNLWHWKPCIF-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-PHENYL-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a unique structure that combines a phenyl group, ethanone, and a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME typically involves multiple steps:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Hydroxypropyl Group: This is achieved through a substitution reaction where a hydroxypropyl group is introduced.

    Formation of the Oxime: The final step involves the reaction of 1-phenyl-1-ethanone with hydroxylamine to form the oxime derivative.

Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The oxime group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

1-PHENYL-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-PHENYL-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • 1-Phenyl-1-ethanone oxime
  • 1-Phenyl-2-propanone oxime
  • 1-Phenyl-1,2-ethanediol

Comparison: 1-PHENYL-1-ETHANONE O1-{[7-(3-HYDROXYPROPYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its complex structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety. This structural feature distinguishes it from simpler oxime derivatives and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

3-[11,12-dimethyl-4-[[(Z)-1-phenylethylideneamino]oxymethyl]-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propan-1-ol

InChI

InChI=1S/C21H24N6O2/c1-14-16(3)26(10-7-11-28)20-19(14)21-23-18(24-27(21)13-22-20)12-29-25-15(2)17-8-5-4-6-9-17/h4-6,8-9,13,28H,7,10-12H2,1-3H3/b25-15-

InChI Key

SETPNLWHWKPCIF-MYYYXRDXSA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC=CC=C4)CCCO)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC=CC=C4)CCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.